1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Brand Name: Vulcanchem
CAS No.: 1152684-24-6
VCID: VC2810128
InChI: InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2
SMILES: C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F
Molecular Formula: C9H5F5O
Molecular Weight: 224.13 g/mol

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

CAS No.: 1152684-24-6

Cat. No.: VC2810128

Molecular Formula: C9H5F5O

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one - 1152684-24-6

Specification

CAS No. 1152684-24-6
Molecular Formula C9H5F5O
Molecular Weight 224.13 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one
Standard InChI InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2
Standard InChI Key AYYRSWNVHYPHPM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F
Canonical SMILES C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound with five fluorine atoms strategically positioned within its molecular framework. The compound is registered with CAS number 1152684-24-6 and possesses a molecular weight of 224.13 g/mol. This fluorinated ketone combines aromatic and aliphatic structural elements, creating a unique chemical entity with distinctive properties.

Chemical Properties

The compound features a molecular formula of C9H5F5O, containing nine carbon atoms, five hydrogen atoms, five fluorine atoms, and one oxygen atom. The presence of multiple fluorine atoms, particularly the trifluoromethyl group and the difluorophenyl moiety, significantly influences the compound's electronic distribution, reactivity, and physical properties.

Table 1: Key Chemical Properties of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

PropertyValue
CAS Number1152684-24-6
IUPAC Name1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one
Molecular FormulaC9H5F5O
Molecular Weight224.13 g/mol
Standard InChIInChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14

Structural Features

The molecular architecture of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one consists of three principal components:

  • A 2,5-difluorophenyl ring serving as the aromatic component

  • A carbonyl (ketone) group connecting the aromatic and aliphatic regions

  • A trifluoromethyl-terminated propanone chain

The fluorine atoms at positions 2 and 5 on the phenyl ring create a unique electronic environment, while the trifluoromethyl group (-CF3) introduces strong electron-withdrawing effects to the propanone chain. These structural features contribute to the compound's distinctive chemical behavior and potential reactivity patterns.

Synthesis and Preparation Methodologies

Synthetic Routes

The preparation of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be achieved through various organic synthesis methods, which may include:

  • Friedel-Crafts acylation reactions utilizing 1,4-difluorobenzene and appropriate trifluoroacetic derivatives

  • Organometallic coupling approaches employing metallated difluorobenzene and trifluoroacetyl precursors

  • Directed functionalization of fluorinated aromatic compounds followed by side chain elaboration

These synthetic methodologies would require precise control of reaction conditions to ensure regioselectivity and optimize yield. The specific protocols would likely involve specialized reagents capable of introducing and maintaining the fluorine-containing functional groups.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Several compounds share structural similarities with 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, differing primarily in the substitution pattern on the phenyl ring or the functional group attached to the fluorinated propyl chain. Notable structural analogues include:

  • 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine: Features an amine group instead of a ketone and displays a different fluorine substitution pattern on the phenyl ring (3,5- versus 2,5-)

  • 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one: Maintains the same trifluoropropanone backbone but replaces the fluorine atoms on the phenyl ring with chlorine atoms

Comparative Structural and Chemical Properties

The table below provides a comparative analysis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one and its structural analogues:

Table 2: Comparison of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-oneC9H5F5O224.13Reference compound with 2,5-difluoro substitution and ketone functionality
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amineC9H8F5N225.16Amine group replaces ketone; 3,5-difluoro substitution pattern
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-oneC9H5Cl2F3O256.97Chlorine atoms replace fluorine on phenyl ring

These structural variations significantly influence the compounds' physicochemical properties, including reactivity, lipophilicity, and potential biological interactions. The positioning of halogen substituents on the phenyl ring affects the electronic distribution within the aromatic system, while the nature of the functional group (ketone versus amine) determines key aspects of chemical reactivity .

Future Research Directions

Current Knowledge Gaps

Based on the available literature, several knowledge gaps regarding 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one remain to be addressed:

  • Comprehensive physical property data (solubility parameters, thermal properties, spectroscopic characteristics)

  • Detailed synthetic protocols specifically optimized for this compound

  • Systematic evaluation of biological activity, if any

  • Environmental fate and toxicological profile

Addressing these knowledge gaps would provide a more complete understanding of this fluorinated compound and its potential applications across multiple scientific disciplines.

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